Cas no 97821-70-0 (2-Chloro-4-methyl-5-nitropyrimidine)

2-Chloro-4-methyl-5-nitropyrimidine is a heterocyclic organic compound featuring a pyrimidine core substituted with chloro, methyl, and nitro functional groups. This versatile intermediate is widely used in pharmaceutical and agrochemical synthesis due to its reactive chloro and nitro groups, which facilitate further functionalization. Its structural properties make it valuable for constructing complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and specialty chemicals. The compound exhibits good stability under standard handling conditions, ensuring reliable performance in synthetic applications. Its well-defined reactivity profile allows for selective modifications, making it a preferred choice for researchers in medicinal and process chemistry.
2-Chloro-4-methyl-5-nitropyrimidine structure
97821-70-0 structure
Product name:2-Chloro-4-methyl-5-nitropyrimidine
CAS No:97821-70-0
MF:C5H4N3O2Cl
MW:173.55716
MDL:MFCD16990715
CID:1005880
PubChem ID:18469964

2-Chloro-4-methyl-5-nitropyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4-methyl-5-nitropyrimidine
    • Pyrimidine,2-Chloro-4-methyl-5-nitro
    • DTXSID90594160
    • 97821-70-0
    • CS-0312308
    • AKOS016008952
    • 2-chloro-4-methyl-5-nitro pyrimidine
    • FT-0713855
    • SB56278
    • EN300-89553
    • SCHEMBL4637128
    • IJVDFYRAYUHAIL-UHFFFAOYSA-N
    • XDA82170
    • DA-16685
    • Pyrimidine, 2-chloro-4-methyl-5-nitro-
    • MDL: MFCD16990715
    • Inchi: InChI=1S/C5H4ClN3O2/c1-3-4(9(10)11)2-7-5(6)8-3/h2H,1H3
    • InChI Key: IJVDFYRAYUHAIL-UHFFFAOYSA-N
    • SMILES: CC1=NC(=NC=C1[N+](=O)[O-])Cl

Computed Properties

  • Exact Mass: 172.9992041g/mol
  • Monoisotopic Mass: 172.9992041g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 71.6Ų

2-Chloro-4-methyl-5-nitropyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-89553-1.0g
2-chloro-4-methyl-5-nitropyrimidine
97821-70-0 93%
1.0g
$743.0 2023-02-11
Enamine
EN300-89553-5.0g
2-chloro-4-methyl-5-nitropyrimidine
97821-70-0 93%
5.0g
$2152.0 2023-02-11
TRC
C993788-50mg
2-Chloro-4-methyl-5-nitropyrimidine
97821-70-0
50mg
$ 135.00 2022-06-06
Enamine
EN300-89553-0.25g
2-chloro-4-methyl-5-nitropyrimidine
97821-70-0 93%
0.25g
$367.0 2023-09-01
Enamine
EN300-89553-10.0g
2-chloro-4-methyl-5-nitropyrimidine
97821-70-0 93%
10.0g
$3191.0 2023-02-11
1PlusChem
1P00IKGA-2.5g
Pyrimidine, 2-chloro-4-methyl-5-nitro-
97821-70-0 95%
2.5g
$1651.00 2025-03-01
1PlusChem
1P00IKGA-250mg
Pyrimidine, 2-chloro-4-methyl-5-nitro-
97821-70-0 95%
250mg
$443.00 2025-03-01
Enamine
EN300-89553-5g
2-chloro-4-methyl-5-nitropyrimidine
97821-70-0 93%
5g
$2152.0 2023-09-01
Enamine
EN300-89553-10g
2-chloro-4-methyl-5-nitropyrimidine
97821-70-0 93%
10g
$3191.0 2023-09-01
A2B Chem LLC
AI65514-5g
2-Chloro-4-methyl-5-nitropyrimidine
97821-70-0 95%
5g
$2301.00 2024-07-18

Additional information on 2-Chloro-4-methyl-5-nitropyrimidine

2-Chloro-4-methyl-5-nitropyrimidine (CAS No. 97821-70-0): An Overview of Its Properties, Applications, and Recent Research

2-Chloro-4-methyl-5-nitropyrimidine (CAS No. 97821-70-0) is a versatile organic compound that has gained significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position. These functional groups contribute to its diverse chemical properties and potential applications.

The chemical structure of 2-Chloro-4-methyl-5-nitropyrimidine makes it an attractive candidate for various synthetic transformations and biological studies. The presence of the chlorine and nitro groups provides opportunities for further functionalization, while the methyl group adds steric and electronic effects that can influence its reactivity and biological activity.

In recent years, 2-Chloro-4-methyl-5-nitropyrimidine has been extensively studied for its potential in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of novel pharmaceutical compounds. The compound's ability to undergo selective substitution reactions and its stability under various reaction conditions make it a valuable building block in organic synthesis.

Recent research has also focused on the biological activity of 2-Chloro-4-methyl-5-nitropyrimidine. Studies have shown that this compound exhibits significant antiviral properties, particularly against certain RNA viruses. For example, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 2-Chloro-4-methyl-5-nitropyrimidine demonstrated potent inhibitory effects against the replication of influenza viruses. This finding has sparked interest in exploring its potential as a lead compound for developing new antiviral drugs.

Beyond antiviral applications, 2-Chloro-4-methyl-5-nitropyrimidine has also been investigated for its anticancer properties. Research conducted at the National Cancer Institute revealed that certain derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action appears to involve the disruption of DNA replication and repair processes, leading to cell cycle arrest and apoptosis.

The synthetic versatility of 2-Chloro-4-methyl-5-nitropyrimidine has also made it a valuable tool in the development of new materials and chemical probes. For instance, scientists at the University of California have utilized this compound as a precursor in the synthesis of fluorescent dyes and sensors for detecting specific biomolecules. These applications have significant implications for diagnostic and therapeutic purposes.

In addition to its direct applications, 2-Chloro-4-methyl-5-nitropyrimidine serves as an important reference compound in computational studies aimed at understanding molecular interactions and predicting biological activity. Computational models based on this compound have provided insights into the binding modes and affinity profiles of related molecules, guiding the rational design of more potent and selective drugs.

The safety profile of 2-Chloro-4-methyl-5-nitropyrimidine is another critical aspect that has been extensively evaluated. Toxicological studies have shown that this compound exhibits low toxicity when used under controlled conditions. However, proper handling and storage practices are essential to ensure safety in laboratory settings.

In conclusion, 2-Chloro-4-methyl-5-nitropyrimidine (CAS No. 97821-70-0) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique chemical structure and versatile reactivity make it an invaluable tool for advancing scientific knowledge and developing innovative solutions in various fields. As research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in future scientific endeavors.

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